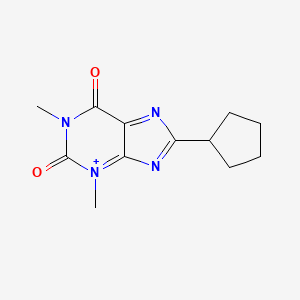
8-Cyclopentyl-1,3-dimethylpurin-3-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-1,3-dimethylxanthine typically involves the alkylation of theophylline with cyclopentyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for 8-Cyclopentyl-1,3-dimethylxanthine are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopentyl-1,3-dimethylxanthine primarily undergoes substitution reactions due to the presence of reactive sites on the xanthine ring .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkylation and acylation reactions are common, using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various alkylated or acylated derivatives of 8-Cyclopentyl-1,3-dimethylxanthine, which may have different pharmacological properties .
Scientific Research Applications
8-Cyclopentyl-1,3-dimethylxanthine has a wide range of applications in scientific research:
Mechanism of Action
8-Cyclopentyl-1,3-dimethylxanthine exerts its effects by selectively antagonizing adenosine A1 receptors . This inhibition prevents the normal action of adenosine, which typically acts to reduce neuronal activity and promote sleep . By blocking these receptors, 8-Cyclopentyl-1,3-dimethylxanthine increases neuronal activity and has stimulant effects . Additionally, its role as a non-selective phosphodiesterase inhibitor contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
8-Chlorotheophylline: Another xanthine derivative with stimulant properties.
8-Phenyltheophylline: A potent adenosine receptor antagonist with similar pharmacological effects.
DMPX (3,7-Dimethyl-1-propargylxanthine): A selective adenosine receptor antagonist.
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly selective A1 receptor antagonist.
Uniqueness
8-Cyclopentyl-1,3-dimethylxanthine is unique due to its high selectivity for the A1 adenosine receptor and its dual role as a phosphodiesterase inhibitor . This combination of properties makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C12H15N4O2+ |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
8-cyclopentyl-1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C12H15N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3/q+1 |
InChI Key |
GZNNIBJTHWUMCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


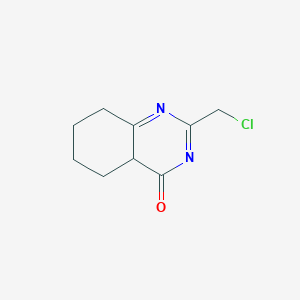

![5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B12356416.png)
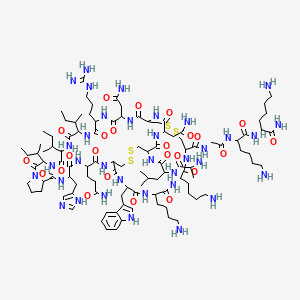
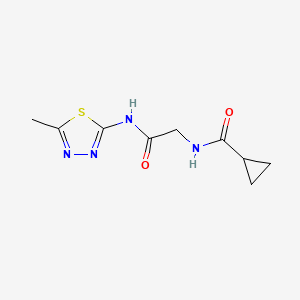

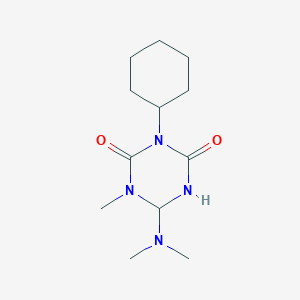
![Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)
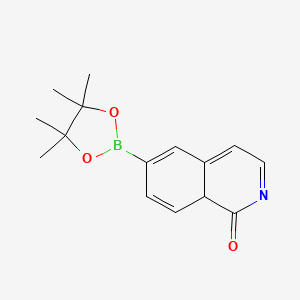
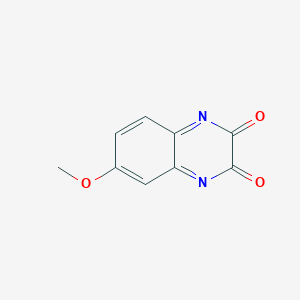
![(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12356450.png)
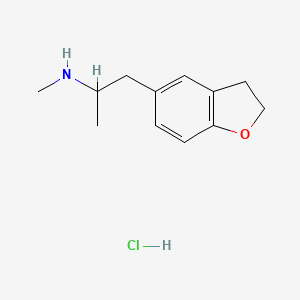
![7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12356462.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carbaldehyde](/img/structure/B12356466.png)
